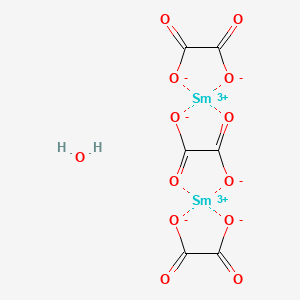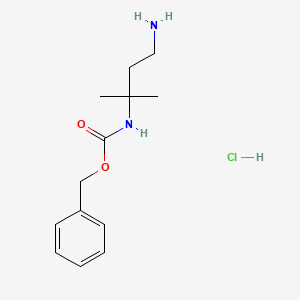
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride is a chemical compound with the molecular formula C8H14Cl3N3 and a molecular weight of 258.58 g/mol . This compound features a pyrrolidine ring fused to a pyrimidine ring, making it a heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Industrial production methods may involve the use of organometallic catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring contributes to the stereochemistry of the molecule, allowing it to bind selectively to enantioselective proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-diones: Compounds with significant pharmacological properties.
Prolinol: A derivative of pyrrolidine with various therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows for selective binding to biological targets and its potential for diverse chemical modifications .
Eigenschaften
CAS-Nummer |
1020352-94-6 |
|---|---|
Molekularformel |
C8H14Cl3N3 |
Molekulargewicht |
258.6 g/mol |
IUPAC-Name |
2-pyrrolidin-3-ylpyrimidine;trihydrochloride |
InChI |
InChI=1S/C8H11N3.3ClH/c1-3-10-8(11-4-1)7-2-5-9-6-7;;;/h1,3-4,7,9H,2,5-6H2;3*1H |
InChI-Schlüssel |
OGCIKBDGSQWKIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=NC=CC=N2.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


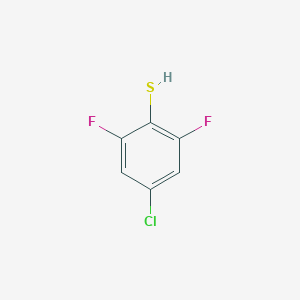
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)
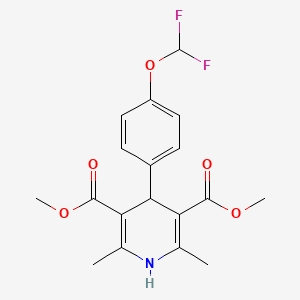
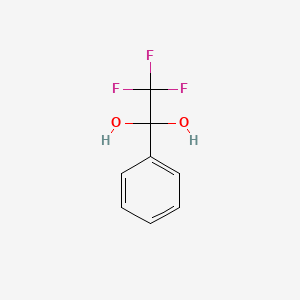

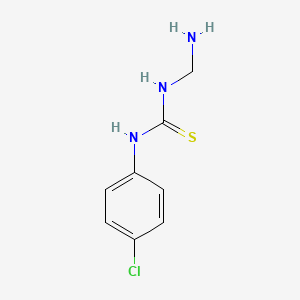
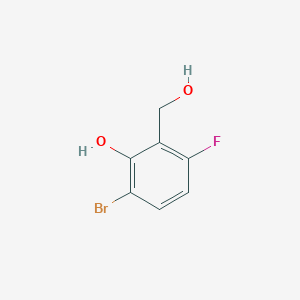
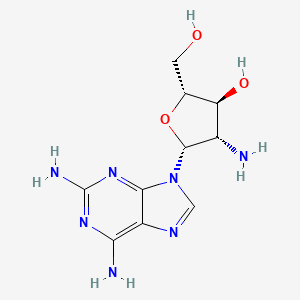
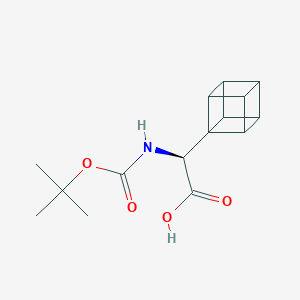

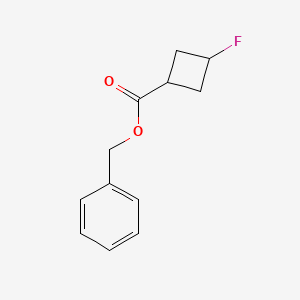
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)
